molecular formula C16H18ClNO3S B288597 N-(5-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide

N-(5-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide

Cat. No. B288597
M. Wt: 339.8 g/mol
InChI Key: METIFLDLLORJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide, also known as "CMDBS," is a sulfonamide derivative that has gained significant attention in scientific research due to its potential pharmacological properties. CMDBS has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of CMDBS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CMDBS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. CMDBS has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Furthermore, CMDBS has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
CMDBS has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. CMDBS has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in vitro and in vivo. Furthermore, CMDBS has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

CMDBS has several advantages for lab experiments. It is a stable and relatively inexpensive compound that can be synthesized using various methods. CMDBS has also been shown to exhibit low toxicity and high selectivity towards cancer cells. However, CMDBS has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents for in vitro experiments. Furthermore, the pharmacokinetics and pharmacodynamics of CMDBS are not fully understood, which may limit its application in vivo.

Future Directions

There are several future directions for the study of CMDBS. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to yield higher purity and higher yield. Furthermore, the pharmacokinetics and pharmacodynamics of CMDBS should be studied to determine its potential as a therapeutic agent in vivo. Finally, the structure-activity relationship of CMDBS should be explored to identify more potent and selective analogs.
Conclusion
In conclusion, CMDBS is a sulfonamide derivative that has gained significant attention in scientific research due to its potential pharmacological properties. CMDBS has been synthesized using various methods and has been studied extensively for its anti-inflammatory, antioxidant, and antitumor activities. CMDBS has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of CMDBS, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its structure-activity relationship.

Synthesis Methods

CMDBS can be synthesized using various methods, including the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 4-methoxy-2,3-dimethyl aniline in the presence of a base. Another method involves the reaction of 4-methoxy-2,3-dimethyl aniline with 5-chloro-2-methylbenzenesulfonyl isocyanate in the presence of a base. These methods have been optimized to yield high purity and high yield of CMDBS.

Scientific Research Applications

CMDBS has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. CMDBS has also been studied for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative diseases. In addition, CMDBS has been used as a tool in drug discovery and development due to its unique chemical structure and pharmacological properties.

properties

Product Name

N-(5-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide

Molecular Formula

C16H18ClNO3S

Molecular Weight

339.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide

InChI

InChI=1S/C16H18ClNO3S/c1-10-5-6-13(17)9-14(10)18-22(19,20)16-8-7-15(21-4)11(2)12(16)3/h5-9,18H,1-4H3

InChI Key

METIFLDLLORJFC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C(=C(C=C2)OC)C)C

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C(=C(C=C2)OC)C)C

Origin of Product

United States

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